3-Phenyl-3-propan-2-ylazetidin-2-one
Description
Properties
CAS No. |
17197-60-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-phenyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(8-13-11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) |
InChI Key |
KTXDXEVKTHABEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1(CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-Phenyl-3-propan-2-ylazetidin-2-one and Analogous Compounds
Key Findings:
Ring Strain and Reactivity: The four-membered β-lactam ring in this compound exhibits higher ring strain compared to five-membered oxazolidinones (e.g., P2O ), making it more reactive toward nucleophilic attack. DFT studies using Becke’s hybrid functional (e.g., B3LYP ) can quantify this strain via bond angle deviations and electron density analysis .
In contrast, oxazolidinones (e.g., linezolid) leverage bulkier substituents (e.g., fluorophenyl) for target specificity .
For instance, the propargyl group in P2O may enhance electrophilicity at the carbonyl carbon compared to the isopropyl group in the target compound.
Biological Activity :
- While this compound’s activity is unreported, structural analogs like linezolid target bacterial ribosomes, whereas β-lactams inhibit cell wall synthesis. The absence of a thioether or fused ring system (as in penicillin) may limit the compound’s affinity for penicillin-binding proteins .
Methodological Insights
- Computational Modeling : Becke’s DFT framework enables accurate prediction of thermochemical properties (e.g., enthalpy of hydrolysis), while Multiwfn provides detailed electron density topology for reactivity comparisons.
Preparation Methods
Formation of Schiff Base Intermediates
The synthesis begins with the condensation of substituted aromatic aldehydes with 4-methylbenzenesulfonamide in ethanol under reflux. For instance, equimolar quantities of benzaldehyde derivatives and sulfonamide are refluxed for 5–6 hours, yielding N-[(E)-(R-phenyl)methylidene]-4-methylbenzenesulfonamide. Completion is monitored via TLC (carbon tetrachloride/methanol, 2:1), followed by precipitation in ice-water and recrystallization from ethanol. This step typically achieves >90% conversion, forming crystalline intermediates critical for subsequent cyclization.
β-Lactam Ring Formation
The Schiff base is reacted with chloroacetyl chloride in anhydrous ethanol using triethylamine as a base. Dropwise addition of chloroacetyl chloride to the reaction mixture, followed by 9–10 hours of reflux, induces cyclization to form 4-(R-phenyl)-3-chloro-1-[(4-methylphenyl)sulfonyl]azetidin-2-one. For example, 3-chloro-1-[(4-methylphenyl)sulfonyl]-4-phenylazetidin-2-one is isolated in 72% yield after recrystallization (m.p. 179°C). IR spectroscopy confirms key functional groups: 1840 cm⁻¹ (C=O stretch) and 1725 cm⁻¹ (C=N stretch).
Table 1: Representative Yields from Cyclization Reactions
| Starting Aldehyde | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Benzaldehyde | 3-Chloro-4-phenyl derivative | 72 | 179 |
| 4-Chlorobenzaldehyde | 3-Chloro-4-(4-Cl-phenyl) | 68 | 185 |
Nucleophilic Substitution with Amines
Displacement of Chlorine with Isopropylamine
The 3-chloro substituent in 4-(R-phenyl)-3-chloroazetidin-2-ones undergoes nucleophilic substitution with isopropylamine. In a patented method, triethylamine and isopropylamine are added to a solution of the chloroazetidinone in methylene chloride. After 12 hours at 55–60°C, the mixture is quenched with saturated sodium bicarbonate, yielding 3-isopropylamino derivatives. Purification via silica gel chromatography (ethyl acetate/hexanes) affords products in 65–78% yield.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature : 55–60°C to balance reaction rate and byproduct formation.
-
Solvent : Methylene chloride or acetonitrile for optimal solubility.
-
Catalyst : Triethylamine (1.2 equiv) to neutralize HCl generated during substitution.
Table 2: Substitution Reactions with Amines
| Chloroazetidinone | Amine | Yield (%) |
|---|---|---|
| 3-Chloro-4-phenyl derivative | Isopropylamine | 78 |
| 3-Chloro-4-(4-Cl-phenyl) | tert-Butylamine | 65 |
Hydrogenation for Deprotection and Functionalization
Removal of Sulfonyl Protecting Groups
Hydrogenation at 40–60 psi over palladium hydroxide/carbon (20% w/w) selectively cleaves sulfonyl groups. For example, 1-[(4-methylphenyl)sulfonyl]-3-isopropylazetidin-2-one in methanol undergoes hydrogenolysis at 60°C for 72 hours, yielding 3-isopropylazetidin-2-one in 89.5% yield. Monitoring via NMR ensures complete deprotection without β-lactam ring opening.
Reductive Amination
Post-deprotection, reductive amination with ketones or aldehydes introduces additional substituents. For instance, reaction with acetophenone and sodium cyanoborohydride in methanol at room temperature furnishes N-alkylated derivatives in 70–85% yield.
Stereoselective Synthesis via [2+2] Cycloaddition
Ketene-Imine Cycloaddition
Azetidin-2-ones are synthesized stereoselectively via Staudinger cycloaddition between ketenes and imines. For example, phenylacetyl chloride reacts with N-isopropyliden-4-methylbenzenesulfonamide in the presence of triethylamine, yielding trans-3-phenyl-3-isopropylazetidin-2-one exclusively. This method avoids racemization and achieves >95% trans selectivity.
Table 3: Cycloaddition Conditions and Outcomes
| Ketene Source | Imine | trans:cis Ratio | Yield (%) |
|---|---|---|---|
| Phenylacetyl chloride | N-Isopropylidene sulfonamide | 99:1 | 82 |
| 4-Chlorophenylacetyl chloride | N-Benzylidene sulfonamide | 97:3 | 75 |
Comparative Analysis of Methodologies
Q & A
Q. What are the standard synthetic routes for 3-Phenyl-3-propan-2-ylazetidin-2-one, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclization of β-lactam precursors. A common approach is the Staudinger reaction between a ketene and an imine, with careful control of temperature (−78°C to room temperature) and anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity . Optimization may include solvent selection (e.g., dichloromethane for ketene stability) and catalyst screening (e.g., triethylamine for imine activation).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : H and C NMR confirm the azetidin-2-one ring (e.g., carbonyl resonance at ~170 ppm) and substituents (phenyl group aromatic signals, isopropyl methyl splits).
- IR : A strong absorption band near 1750 cm verifies the β-lactam carbonyl.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion mass and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating synthetic accuracy .
Q. How can researchers design initial biological assays to evaluate this compound’s bioactivity?
- In vitro assays : Test enzyme inhibition (e.g., serine proteases, given β-lactam’s affinity) or receptor binding using fluorescence polarization.
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess viability.
- Data parameters : IC, EC, and selectivity indices should be calculated with triplicate measurements .
Advanced Research Questions
Q. How can contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray) be resolved?
Contradictions may arise from dynamic processes (e.g., ring puckering in azetidinone). Strategies:
- Variable-temperature NMR : Identifies conformational exchange broadening.
- DFT calculations : Compare theoretical NMR shifts with experimental data to validate static vs. dynamic structures.
- Multi-technique corroboration : Use X-ray crystallography as a definitive reference for bond lengths and angles .
Q. What methodologies are effective for studying the compound’s reaction mechanisms (e.g., ring-opening reactions)?
- Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates.
- Isotopic labeling : O-labeled β-lactam carbonyl traces nucleophilic attack pathways.
- Computational modeling : DFT or MD simulations predict transition states and activation energies for ring-opening pathways .
Q. How can structure-activity relationships (SAR) be systematically explored for this β-lactam derivative?
Q. What strategies address challenges in crystallizing this compound for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
